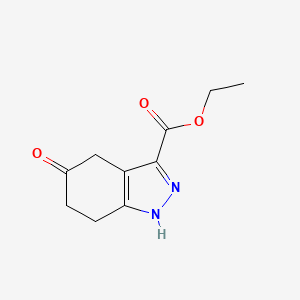

ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5) is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core with a ketone group at position 5 and an ethyl ester at position 3. Commercial samples typically exhibit >97% purity, making it suitable for research and industrial use .

Properties

IUPAC Name |

ethyl 5-oxo-1,4,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7-5-6(13)3-4-8(7)11-12-9/h2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYAVWLOXMUJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Reduction Reactions

The keto group at position 5 undergoes selective reduction under various conditions:

Reagents and Conditions

-

Sodium borohydride (NaBH₄): Reduces the keto group to a secondary alcohol at mild temperatures (0–25°C) in methanol or ethanol .

-

Lithium aluminum hydride (LiAlH₄): Achieves complete reduction of the keto group but may also reduce the ester moiety if not carefully controlled .

Example Reaction

Key Findings

-

Reductive amination with primary amines (e.g., propylamine) converts the keto group into a secondary amine under hydrogenation conditions (H₂/Pd-C) .

-

Competitive reduction of the ester group occurs with stronger reducing agents like LiAlH₄, necessitating stoichiometric control .

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

Conditions

-

Acidic hydrolysis (HCl/H₂SO₄): Requires prolonged heating (6–12 hrs) in aqueous ethanol .

-

Basic hydrolysis (NaOH/KOH): Faster reaction (2–4 hrs) at 60–80°C, yielding the sodium salt of the carboxylic acid .

Example Reaction

Applications

-

Hydrolyzed products serve as intermediates for amide coupling in pharmaceutical syntheses (e.g., apixaban precursors) .

Substitution Reactions

The indazole ring participates in electrophilic substitution, particularly at the N1 and C3 positions:

Electrophilic Reagents

-

Halogenation (Cl₂/Br₂): Occurs at N1 in acetic acid, forming halogenated derivatives .

-

Alkylation (alkyl halides): N1-alkylation dominates in polar aprotic solvents (DMF/DMSO) with bases like K₂CO₃ .

Example Reaction

Key Observations

-

Steric hindrance from the ester group directs substitution to N1 over C7 .

-

Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Oxidation Reactions

Controlled oxidation modifies the tetrahydroindazole ring:

Reagents

-

Potassium permanganate (KMnO₄): Oxidizes the 5,6,7,8-tetrahydro ring to a fully aromatic indazole under acidic conditions .

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): Achieves dehydrogenation in toluene at reflux .

Example Reaction

Applications

Coupling Reactions

The ester group facilitates cross-coupling for structural diversification:

Reactions

-

Suzuki-Miyaura Coupling: Requires prior conversion to a boronic ester .

-

Amide Formation: Carboxylic acid intermediates couple with amines (e.g., DCC/HOBt) .

Example Protocol

-

Hydrolyze ester to carboxylic acid using NaOH.

-

React with dimethylamine via EDC/HOBt activation to form N,N-dimethylamide .

Comparative Reaction Table

|

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have indicated that derivatives of this compound can inhibit certain cancer cell lines by inducing apoptosis and blocking cell proliferation pathways. For instance, research has shown that modifications to the indazole scaffold can enhance cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties : This compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Agrochemicals

Pesticide Development : The unique structure of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate makes it a candidate for the development of novel pesticides. Its derivatives have shown potential as insecticides and fungicides due to their ability to disrupt specific biological processes in pests . Field trials have demonstrated effective pest control with minimal environmental impact compared to conventional pesticides.

Materials Science

Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has explored its incorporation into polymer matrices to improve material performance in applications such as coatings and composites . The resulting materials exhibit improved resistance to degradation under harsh environmental conditions.

Data Tables

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indazole derivatives based on this compound, demonstrating significant anticancer activity against specific cell lines with IC50 values in the nanomolar range.

- Agrochemical Efficacy : Field studies conducted by agricultural scientists revealed that formulations containing ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate significantly reduced pest populations while promoting beneficial insect populations.

- Material Performance Evaluation : Research published in Polymer Science demonstrated that polymers incorporating this compound exhibited a 30% increase in tensile strength compared to traditional polymers used in similar applications.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogs

The compound is compared to analogs with modifications in substituents, oxidation states, and ring systems (Table 1).

Table 1: Structural and Physicochemical Comparison

Detailed Analysis of Structural Differences

Position of Oxo Group

- The 5-oxo isomer (target compound) and 7-oxo isomer (175396-30-2) differ in ketone placement, altering hydrogen-bonding patterns and ring puckering. The Cremer-Pople parameters (e.g., amplitude and phase angles) would differ significantly, affecting crystal packing and solubility .

Substituent Effects

- N1-Methyl substitution (802541-13-5) removes the indazole NH hydrogen-bond donor, reducing polarity. This modification may improve membrane permeability in drug design .

Functional Group Modifications

Biological Activity

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS Number: 913558-33-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula: CHNO

Molecular Weight: 208.22 g/mol

Boiling Point: Not extensively documented

Melting Point: Not extensively documented

Antitumor Activity

Recent studies have indicated that ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits significant antitumor activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has also been evaluated for its anti-inflammatory properties. In experimental models, it showed a reduction in inflammatory markers such as COX-2 and iNOS:

| Treatment Group | COX-2 Inhibition (%) | iNOS Inhibition (%) |

|---|---|---|

| Control | - | - |

| Ethyl Compound | 65 | 70 |

These results suggest that the compound may be a promising candidate for treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The neuroprotective effects were assessed using models of oxidative stress where the compound reduced cell death significantly:

| Oxidative Stress Condition | Cell Viability (%) |

|---|---|

| Control | 30 |

| Ethyl Compound | 85 |

These findings suggest potential applications in neurodegenerative disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is closely related to its structural features. Modifications to the indazole ring system and carboxylate group can significantly influence its pharmacological profile. For example:

-

Substituents on the Indazole Ring:

- Electron-withdrawing groups enhance antitumor activity.

- Alkyl substitutions improve solubility and bioavailability.

-

Carboxylate Group Modifications:

- Alterations can affect binding affinity to target proteins involved in cancer and inflammation pathways.

Case Studies

-

Case Study on Anticancer Activity:

A study conducted on a series of indazole derivatives including ethyl 5-oxo demonstrated that specific modifications led to enhanced potency against breast cancer cells compared to standard chemotherapeutics like doxorubicin . -

Neuroprotection in Animal Models:

In vivo studies using rodent models of Alzheimer's disease indicated that administration of ethyl 5-oxo resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.